molecular formula C17H18N2O3 B4756372 2-methyl-3-nitro-N-(3-phenylpropyl)benzamide

2-methyl-3-nitro-N-(3-phenylpropyl)benzamide

Cat. No.: B4756372
M. Wt: 298.34 g/mol
InChI Key: VWITYFNXUHGNOQ-UHFFFAOYSA-N
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Description

2-Methyl-3-nitro-N-(3-phenylpropyl)benzamide is a benzamide derivative characterized by a benzoyl core substituted with a methyl group at position 2 and a nitro group at position 3. The amide nitrogen is linked to a 3-phenylpropyl chain, which introduces steric bulk and aromaticity to the molecule.

Properties

IUPAC Name

2-methyl-3-nitro-N-(3-phenylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-13-15(10-5-11-16(13)19(21)22)17(20)18-12-6-9-14-7-3-2-4-8-14/h2-5,7-8,10-11H,6,9,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWITYFNXUHGNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-(3-phenylpropyl)benzamide typically involves the nitration of 2-methylbenzamide followed by the introduction of the phenylpropyl group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent alkylation with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N-(3-phenylpropyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-3-nitro-N-(3-phenylpropyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-(3-phenylpropyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylpropyl group may enhance the compound’s ability to penetrate biological membranes, facilitating its interaction with intracellular targets. The exact pathways and molecular targets involved in its biological effects are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations:
  • Substituent Position and Reactivity: The 3-nitro group in the target compound may impose distinct electronic effects compared to 4-nitro (4i) or 4-chloro (4o) analogs. For example, the nitro group’s position influences steric accessibility in catalytic reactions, as seen in the high turnover number (TON = 309) for 4i .
  • N-Substituent Impact : The 3-phenylpropyl chain is a common motif in catalytic studies (e.g., Ni-catalyzed amidation ), but derivatives with bulkier substituents (e.g., tert-butyl in compound 8) enable alternative reaction pathways like radical coupling .

Reactivity in Catalytic Systems

  • Ni-Catalyzed Oxidative Amidation: The 3-phenylpropyl-substituted benzamides (e.g., 4i and 4o) exhibit superior TONs compared to other N-substituents. For instance, 4-chloro-N-(3-phenylpropyl)benzamide (4o) achieves a TON of 309, attributed to the optimal nucleophilicity and steric profile of the 3-phenylpropylamine precursor .
  • Radical Coupling : Copper-catalyzed systems favor bulky N-substituents (e.g., compound 8), where the 3-phenylpropyl chain facilitates radical stabilization .

Physical and Spectroscopic Properties

  • Melting Points : Derivatives with para-substituents (e.g., 4-nitro in 4i: 95–97°C ) typically exhibit higher melting points than ortho-substituted analogs due to symmetry and packing efficiency. The target compound’s ortho-methyl and meta-nitro groups may reduce crystallinity, lowering its melting point.
  • NMR Signatures : The 2-methyl group in the target compound would produce distinct upfield shifts in $ ^1H $ NMR (δ ~2.3–2.5 ppm) compared to para-substituted analogs (δ ~7.5–8.5 ppm for nitro groups) .

Biological Activity

2-Methyl-3-nitro-N-(3-phenylpropyl)benzamide is a synthetic compound belonging to the class of nitrobenzamides. Its unique structure, characterized by a nitro group and a phenylpropyl side chain, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H20N2O3C_{16}H_{20}N_{2}O_{3}. The presence of the nitro group at the 3-position of the benzene ring is significant for its biological activity.

PropertyValue
Molecular Weight288.35 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log P (octanol-water partition coefficient)Not specified

The biological activity of nitro compounds often involves metabolic reduction to form reactive intermediates. In the case of this compound, the nitro group can be reduced to an amino group, potentially leading to interactions with various biological targets, including enzymes and receptors. This reduction process may enhance its efficacy as a therapeutic agent.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that nitrobenzamides can inhibit cancer cell proliferation through mechanisms that involve apoptosis and cell cycle arrest. A notable study highlighted that derivatives of nitrobenzamide displayed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Effects

Nitro compounds are also known for their anti-inflammatory properties. Research has demonstrated that related compounds can inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models. The mechanism often involves modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways .

Case Studies

  • Anticancer Activity Assessment : A study evaluated the cytotoxic effects of several nitrobenzamide derivatives, including this compound, on human cancer cell lines. The results indicated an IC50 value in the low micromolar range, suggesting potent anticancer activity .
  • Inhibition of Enzymatic Activity : Another investigation focused on the compound's ability to inhibit specific enzymes involved in cancer progression. The study found that this compound effectively inhibited the activity of certain kinases critical for tumor growth, further supporting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-3-nitro-N-(3-phenylpropyl)benzamide
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